Home > Products > Screening Compounds P115536 > Levamfetamine succinate
Levamfetamine succinate - 5634-40-2

Levamfetamine succinate

Catalog Number: EVT-10990813
CAS Number: 5634-40-2
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levamfetamine succinate is derived from the naturally occurring compound ephedrine. The synthesis of this compound involves the reaction of (-)-α-methylphenethylamine with succinic acid, resulting in the formation of the succinate salt. In terms of classification, it falls under the category of central nervous system stimulants and is often explored for its neuropharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of levamfetamine succinate can be achieved through various methods, primarily focusing on the reaction between levamfetamine and succinic acid. The general procedure involves:

  1. Reaction Setup: The reaction typically occurs in a solvent such as ethanol or methanol.
  2. Temperature Control: The mixture is heated to facilitate the reaction, with specific temperatures depending on the desired yield and purity.
  3. Salt Formation: Upon combining the amine and acid, a salt is formed, which can be isolated through crystallization techniques.

Industrial production often employs optimized conditions to maximize yield and purity, involving steps like purification and crystallization to ensure pharmaceutical-grade quality .

Molecular Structure Analysis

Structure and Data

The molecular formula of levamfetamine succinate is C13H19NO4\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{4}, with a molecular weight of 253.29 g/mol. Its IUPAC name is butanedioic acid; (2R)-1-phenylpropan-2-amine.

The structural representation includes:

  • A phenyl group attached to a propan-2-amine backbone.
  • A succinate moiety indicating the presence of two carboxylic acid functional groups.

Key Structural Data

PropertyValue
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
IUPAC Namebutanedioic acid; (2R)-1-phenylpropan-2-amine
InChI KeyHVANWDSTOFDWRV-DDWIOCJRSA-N
Chemical Reactions Analysis

Reactions and Technical Details

Levamfetamine succinate participates in various chemical reactions that can modify its structure:

  1. Oxidation: This can lead to hydroxylated metabolites.
  2. Reduction: Typically affects the amine group, altering its reactivity.
  3. Substitution: Occurs at the aromatic ring or amine group, potentially leading to different pharmacological properties.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions are carefully controlled to achieve desired transformations.

Major Products Formed

The reactions can yield:

  • Hydroxylated derivatives
  • Reduced amine compounds
  • Substituted aromatic compounds

These derivatives may exhibit varying biological activities compared to levamfetamine succinate itself.

Mechanism of Action

Levamfetamine succinate functions primarily as a releasing agent for monoamine neurotransmitters, specifically norepinephrine and dopamine.

Process and Data

  • Binding: It binds to trace amine-associated receptor 1 (TAAR1).
  • Release Mechanism: This binding triggers the release of norepinephrine and dopamine from presynaptic neurons.
  • Effects: The result is increased wakefulness, enhanced concentration, and potential therapeutic effects in attention deficit hyperactivity disorder.

This mechanism underscores its classification as a stimulant with significant neuropharmacological implications .

Physical and Chemical Properties Analysis

Physical Properties

Levamfetamine succinate typically appears as a white crystalline powder. Its solubility varies based on pH and solvent choice.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points can vary based on purity.
  • Stability: Generally stable under standard conditions but sensitive to moisture and light.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Levamfetamine succinate has several scientific uses:

  1. Pharmaceutical Research: Investigated for its potential role in treating attention deficit hyperactivity disorder, narcolepsy, and obesity.
  2. Analytical Chemistry: Used as a standard in analytical methods due to its well-characterized properties.
  3. Neuropharmacology: Studied for its effects on neurotransmitter dynamics within the central nervous system.

Its applications highlight its importance in both clinical settings and research environments .

Historical Development and Synthesis Methodologies

Evolution of Chiral Resolution Techniques for Enantiopure Production

The isolation of levamfetamine (L-amphetamine) as a distinct enantiomer followed the 1910 discovery of racemic amphetamine and its 1927 synthesis by Gordon Alles. Initial commercial formulations like Benzedrine (racemic amphetamine sulfate) contained equal parts dextroamphetamine and levamfetamine but exhibited suboptimal therapeutic indices due to divergent neuropharmacological activities. Early chiral resolution relied on classical diastereomeric salt formation, using tartaric acid derivatives to separate enantiomers based on differential crystallization kinetics. This method suffered from low yields (~30–40%) and required multiple recrystallization cycles, limiting industrial scalability [1] [4].

The 1937 introduction of Dexedrine (dextroamphetamine sulfate) highlighted the superior central nervous system stimulatory potency of the D-enantiomer. Consequently, levamfetamine was initially neglected until Bradley’s 1937 observation of differential behavioral effects in children, prompting demand for enantiopure forms. By the 1970s, chromatographic resolution emerged using cellulose-based chiral stationary phases, enabling >98% enantiomeric excess (e.e.) but at prohibitive costs for bulk production. The development of Cydril (levamfetamine succinate) in this era represented the first enantiopure L-amphetamine product, though market dominance of dextroamphetamine curtailed its commercial lifespan [1] [4].

Modern synthesis leverages enantioselective catalysis and biocatalytic methods. For example, reductive amination of phenylacetone using transaminases engineered for L-selectivity achieves e.e. >99% and reduces heavy metal waste from traditional resolution. Nevertheless, most current Good Manufacturing Practice (GMP) processes still employ hybrid approaches: initial racemic synthesis followed by preparative chiral chromatography for critical intermediates [5] [7].

Table 1: Evolution of Chiral Resolution Techniques for Levamfetamine

EraTechniqueEnantiomeric Excess (e.e.)Industrial Viability
1930s–1950sDiastereomeric salt crystallization70–85%Low yield, high solvent waste
1960s–1980sLigand-exchange chromatography90–95%Moderate; high resin costs
1990s–PresentEnzymatic resolution>99%High; requires enzyme optimization

Alternative Synthetic Pathways from Phenylpropanolamine Precursors

Phenylpropanolamine (norephedrine) serves as a key precursor for stereocontrolled levamfetamine synthesis. The reductive dehydroxylation route exploits the substrate’s native L-configuration:

  • Protection: N-acylation of norephedrine with acetic anhydride or ethyl formate yields N-acyl derivatives (e.g., N-formylnorephedrine) [3] [6].
  • Deoxygenation: Catalytic O-removal via refluxing toluene with Raney nickel achieves 85–92% conversion to N-acyl levamfetamine. This step avoids expensive noble metals (e.g., Pd/C), though catalyst poisoning by sulfur impurities necessitates rigorous feedstock purification [3] [6].
  • Deprotection: Acid hydrolysis (1:1 HCl) cleaves the amide bond, releasing levamfetamine hydrochloride, converted to succinate salt by neutralization [6].

An alternative Grignard pathway starts from chiral phenylpropanolamine-derived aldehydes:

  • Condensation of (R)-2-phenylpropionaldehyde with nitromethane yields β-nitro alcohols.
  • Copper-catalyzed hydrogenation (e.g., CuCr₂O₄) selectively reduces nitro groups to amines without racemization, achieving 75% overall yield [5].

Table 2: Comparative Efficiency of Levamfetamine Synthetic Routes

MethodKey ReagentYieldStereochemical Integrity
Raney Ni dehydroxylationN-protected norephedrine85–92%High (≥98% e.e.)
Grignard/nitro reductionPhenylpropanolamine aldehyde70–75%Moderate (90–95% e.e.)
Biocatalytic transaminationEngineered transaminase95%Very high (>99% e.e.)

Industrial-Scale Manufacturing Challenges and Yield Optimization

Industrial production faces three primary hurdles: stereochemical erosion, catalyst efficiency, and regulatory compliance. During deoxygenation, Raney nickel’s pyrophoricity demands specialized handling under inert atmospheres, while residual aluminum in the catalyst promotes undesired racemization at temperatures >110°C. Process refinements include:

  • Catalyst pre-treatment: Washing with 2% NaOH reduces Al content to <0.1%, maintaining reaction stereoselectivity at 98% e.e. [6].
  • Solvent optimization: Replacing benzene with toluene as the deoxygenation solvent improves safety margins and reduces azeotrope formation during workup [6].

Crystallization dynamics of levamfetamine succinate critically impact purity. The compound’s low aqueous solubility (4.1 mg/mL at 25°C) necessitates antisolvent crystallization using ethanol/water mixtures. Agglomeration during cooling crystallization is mitigated by:

  • Controlled nucleation seeding at 0.5% w/w.
  • Gradient cooling (1°C/min) to suppress oiling-out [5].

Regulatory constraints require stringent impurity profiling. Key genotoxic impurities include:

  • Phenylacetone (from reductive amination byproducts): Controlled to <50 ppm via vacuum distillation.
  • N-oxides (during storage): Minimized by antioxidant additives (e.g., 0.1% BHT) in final succinate salt [5] [7].

Process analytical technology (PAT) enables real-time monitoring of critical parameters:

  • In-line Fourier-transform infrared (FTIR) spectroscopy tracks deoxygenation completion.
  • Chiral high-performance liquid chromatography (HPLC) verifies e.e. during intermediate steps, ensuring batch consistency [5].

Properties

CAS Number

5634-40-2

Product Name

Levamfetamine succinate

IUPAC Name

butanedioic acid;(2R)-1-phenylpropan-2-amine

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C9H13N.C4H6O4/c1-8(10)7-9-5-3-2-4-6-9;5-3(6)1-2-4(7)8/h2-6,8H,7,10H2,1H3;1-2H2,(H,5,6)(H,7,8)/t8-;/m1./s1

InChI Key

HVANWDSTOFDWRV-DDWIOCJRSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.